
Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched is a nonionic surfactant widely used in various industrial applications. It is a member of the nonylphenol ethoxylates family, known for its effective emulsifying, dispersing, and wetting properties. This compound is commonly used in detergents, cleaners, and other formulations due to its ability to reduce surface tension and enhance the solubility of hydrophobic substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched is synthesized through the polymerization of nonylphenol with ethylene oxide. The reaction typically involves the following steps:
Alkylation: Nonylphenol is produced by the alkylation of phenol with nonene.
Ethoxylation: Nonylphenol is then reacted with ethylene oxide under controlled conditions to form the ethoxylated product. .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation reactors where nonylphenol and ethylene oxide are combined under specific temperature and pressure conditions. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched undergoes various chemical reactions, including:
Oxidation: The ethoxylate chains can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolyzing Agents: Sulfuric acid, sodium hydroxide.
Major Products
Oxidation: Produces carboxylic acids and aldehydes.
Hydrolysis: Yields nonylphenol and polyethylene glycol.
Applications De Recherche Scientifique
Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched is extensively used in scientific research due to its surfactant properties:
Chemistry: Used as an emulsifier and dispersant in various chemical reactions and formulations.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in drug delivery systems to enhance the solubility of hydrophobic drugs.
Industry: Widely used in detergents, cleaners, and industrial formulations for its ability to reduce surface tension and improve the efficacy of cleaning agents
Mécanisme D'action
The primary mechanism of action of Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched involves its surfactant properties. The compound reduces surface tension by aligning at the interface between hydrophobic and hydrophilic substances, thereby enhancing solubility and dispersion. It interacts with molecular targets such as lipid bilayers in biological membranes, facilitating the breakdown of cell membranes and the release of intracellular contents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Poly(oxy-1,2-ethanediyl),a-(4-nonylphenyl)-w-hydroxy-, branched
- Poly(oxy-1,2-ethanediyl),a-sulfo-w-(nonylphenoxy)-, sodium salt
- Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched, phosphates
Uniqueness
This compound is unique due to its branched structure, which enhances its solubility and interaction with various substances. This structural feature makes it more effective as an emulsifier and wetting agent compared to its linear counterparts .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H184O41/c1-2-3-4-5-6-7-8-9-94-10-12-95(13-11-94)136-93-92-135-91-90-134-89-88-133-87-86-132-85-84-131-83-82-130-81-80-129-79-78-128-77-76-127-75-74-126-73-72-125-71-70-124-69-68-123-67-66-122-65-64-121-63-62-120-61-60-119-59-58-118-57-56-117-55-54-116-53-52-115-51-50-114-49-48-113-47-46-112-45-44-111-43-42-110-41-40-109-39-38-108-37-36-107-35-34-106-33-32-105-31-30-104-29-28-103-27-26-102-25-24-101-23-22-100-21-20-99-19-18-98-17-16-97-15-14-96/h10-13,96H,2-9,14-93H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREZPKDOHVVVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H184O41 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1982.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
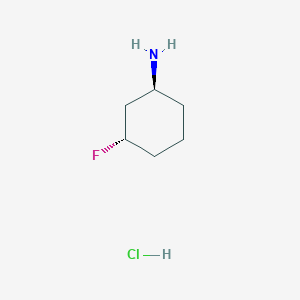
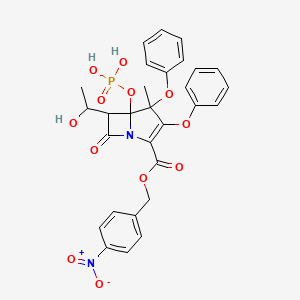
![5-((Diethoxyphosphoryl)difluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B8205359.png)
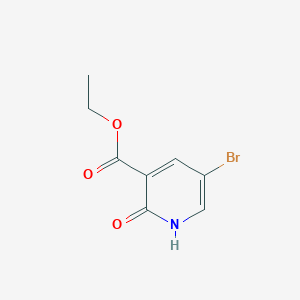
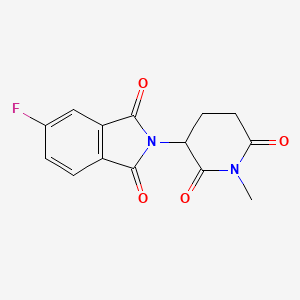
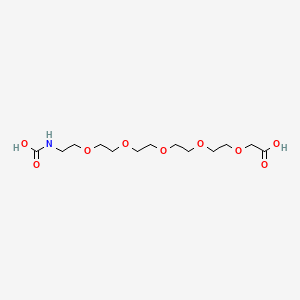
![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl-](/img/structure/B8205386.png)
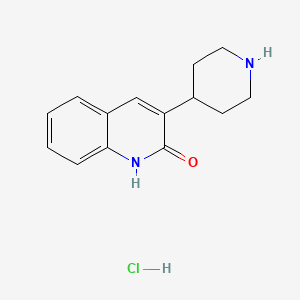
![13-hydroxy-10,16-bis(4-nitrophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8205419.png)
![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B8205420.png)
![13-hydroxy-10,16-dinaphthalen-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8205421.png)
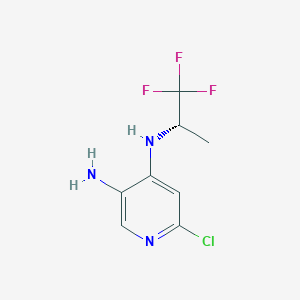
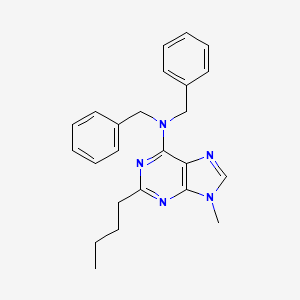
palladium(II)](/img/structure/B8205452.png)
